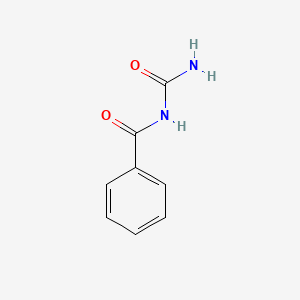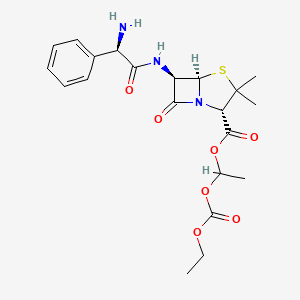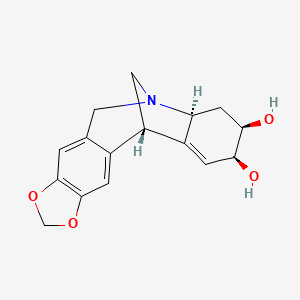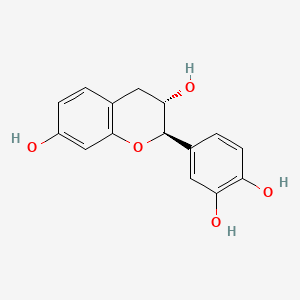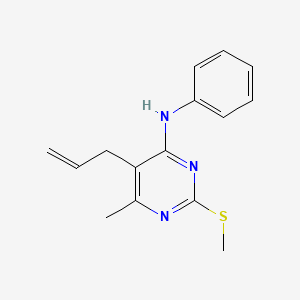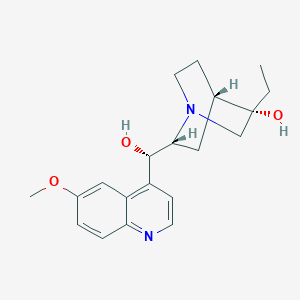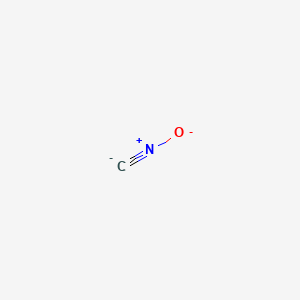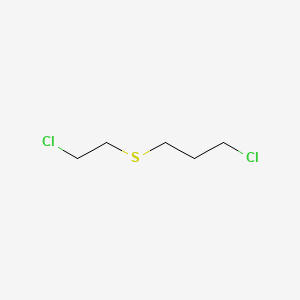
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil
Übersicht
Beschreibung
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil, also known as 6-AFDMU, is an important synthetic compound that has been used in various scientific research applications. It is a derivative of uracil, a pyrimidine nucleoside that is found in the genetic material of all living organisms, and has been widely studied due to its potential applications in biochemistry, molecular biology, and pharmacology. 6-AFDMU has been found to have a wide range of biochemical and physiological effects, and as such has been used in numerous laboratory experiments and clinical trials.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
1,3,7-Dau exhibits antiviral activity due to its structural resemblance to nucleic acid bases. Researchers have explored its potential as an antiviral agent against RNA viruses, including influenza and HIV. By inhibiting viral replication, it could contribute to the development of novel antiviral therapies .
Cancer Treatment
The compound’s ability to interfere with nucleic acid metabolism makes it a candidate for cancer treatment. Researchers investigate its impact on tumor cell growth and proliferation. Additionally, 1,3,7-Dau may enhance the efficacy of existing chemotherapeutic agents .
DNA Repair
1,3,7-Dau is implicated in DNA repair mechanisms. It may play a role in repairing damaged DNA strands, which is crucial for maintaining genomic stability. Understanding its interactions with repair enzymes could lead to therapeutic applications .
Photodynamic Therapy
In photodynamic therapy (PDT), light-sensitive compounds are activated by specific wavelengths of light to generate reactive oxygen species. 1,3,7-Dau has been studied as a potential photosensitizer for PDT in cancer treatment. Its unique structure allows it to absorb light efficiently and induce cytotoxic effects in targeted cells .
Organic Electronics
The compound’s electron-rich and planar structure make it suitable for organic electronic devices. Researchers explore its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its semiconducting properties could revolutionize flexible and lightweight electronic components .
Materials Science
1,3,7-Dau’s crystal structure and hydrogen bonding patterns contribute to its role in materials science. It has been investigated for its potential as a building block in supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs). These materials find applications in gas storage, catalysis, and drug delivery .
Eigenschaften
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-10(4-13)5-6(9)11(2)8(15)12(3)7(5)14/h4H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJVDNYAPZJQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N(C)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879208 | |
| Record name | 6-NH2-5-(N-METHYLFORMYLAMINO)-1,3-DIMETHYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil | |
CAS RN |
33130-55-1 | |
| Record name | 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-NH2-5-(N-METHYLFORMYLAMINO)-1,3-DIMETHYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,3,7-DAU formed during caffeine oxidation?
A: Research indicates that 1,3,7-DAU is formed as a minor product during the oxidation of caffeine mediated by free radicals generated in a Fenton-type reaction using Fe(3+)-EDTA/ascorbate and Fe(3+)-EDTA/polyphenolics. [] This process involves several steps, including C-8 hydroxylation, demethylations at the N1, N3, and N7 positions, and ultimately, C8-N9 bond scission of the caffeine molecule. []
Q2: What analytical techniques were used to identify and characterize 1,3,7-DAU?
A: The study employed a combination of liquid chromatography-mass spectrometry (LC-MS) and 1H NMR spectroscopy to identify and characterize the 1,3,7-DAU derivative formed during caffeine oxidation. [] LC-MS helped separate and detect the compound based on its mass-to-charge ratio, while 1H NMR provided structural information by analyzing the magnetic properties of its hydrogen atoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)

